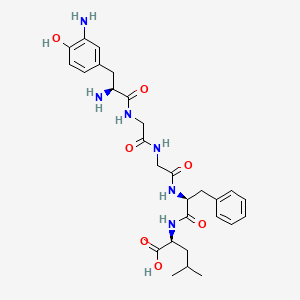
Amide(3)-leu-enkephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Encefalina-Leu-Amida(3) es un compuesto peptídico que pertenece a la familia de las encefalinas, que son péptidos opioides endógenos. Estos péptidos desempeñan un papel crucial en la modulación del dolor y la emoción en el sistema nervioso central. Encefalina-Leu-Amida(3) es específicamente conocida por su interacción con los receptores opioides, lo que lleva a efectos analgésicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Encefalina-Leu-Amida(3) generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Activación de Aminoácidos: Utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Reacciones de Acoplamiento: Facilitadas por agentes de acoplamiento como HOBt (1-hidroxi-benzotriazol) o HOAt (1-hidroxi-7-azabenzotriazol).
Pasos de Desprotección: Eliminación de grupos protectores como Fmoc (9-fluorenilmetil-oxocarbonilo) usando piperidina.
Métodos de Producción Industrial: La producción industrial de Encefalina-Leu-Amida(3) puede involucrar SPPS a gran escala o tecnología de ADN recombinante, donde el péptido se expresa en sistemas microbianos y posteriormente se purifica.
Tipos de Reacciones:
Oxidación: Encefalina-Leu-Amida(3) puede sufrir reacciones de oxidación, particularmente en el residuo de metionina, formando metionina sulfóxido.
Reducción: La reducción de los puentes disulfuro dentro de la estructura del péptido se puede lograr utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el enlace amida, lo que lleva a modificaciones del péptido.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno (H2O2) o ácido performico.
Agentes Reductores: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Reactivos de Sustitución: Nucleófilos como aminas o tioles.
Principales Productos Formados:
Productos de Oxidación: Derivados de metionina sulfóxido.
Productos de Reducción: Péptido reducido con grupos tiol libres.
Productos de Sustitución: Péptidos modificados con cadenas laterales alteradas.
Aplicaciones Científicas De Investigación
Encefalina-Leu-Amida(3) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su papel en la modulación del dolor y la neurotransmisión.
Medicina: Explorado por sus posibles efectos terapéuticos en el manejo del dolor y el tratamiento de la adicción a los opioides.
Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como estándar en técnicas analíticas.
Mecanismo De Acción
Encefalina-Leu-Amida(3) ejerce sus efectos uniéndose a los receptores opioides (mu, delta y kappa) en el sistema nervioso central. Esta unión conduce a:
Inhibición de la Adenilato Ciclasa: Reduciendo la producción de AMP cíclico (cAMP).
Activación de Proteínas G: Lo que lleva a la apertura de los canales de potasio y el cierre de los canales de calcio.
Inhibición de la Liberación de Neurotransmisores: Resultando en efectos analgésicos y eufóricos.
Compuestos Similares:
Met-encefalina: Otro péptido encefalina con un residuo de metionina en lugar de leucina.
Dinorfina: Un péptido opioide relacionado con una secuencia de aminoácidos diferente.
Endorfinas: Péptidos opioides más grandes con propiedades analgésicas similares.
Singularidad: Encefalina-Leu-Amida(3) es única debido a su secuencia específica de aminoácidos y su alta afinidad por los receptores opioides delta, lo que la hace particularmente eficaz en la modulación del dolor y la emoción.
Comparación Con Compuestos Similares
Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar analgesic properties.
Uniqueness: Amide(3)-leu-enkephalin is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.
Propiedades
Número CAS |
71027-11-7 |
|---|---|
Fórmula molecular |
C28H38N6O7 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
Clave InChI |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















